molecular formula C8H10N2O3 B1396557 Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate CAS No. 853807-83-7

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Cat. No.: B1396557
CAS No.: 853807-83-7
M. Wt: 182.18 g/mol
InChI Key: UJBQFVWQNYOKQG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . This compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H10N2O3/c1-2-13-8 (12)5-10-4-7 (6-11)3-9-10/h3-4,6H,2,5H2,1H3 . This indicates that the compound has a molecular weight of 182.18 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

Research by Asif et al. (2021) focused on derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate. They synthesized new compounds that showed promising antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Heterocyclic Chemistry

O. A. Vysokova et al. (2017) proposed a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates. These compounds provide interesting substrates for further modification and biological activity studies.

Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines

Abdelhamid and Afifi (2010) focused on synthesizing various derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate, particularly thiazoles and pyrazolo[1,5-a]pyrimidines. These compounds were characterized by various spectral and analytical methods (Abdelhamid & Afifi, 2010).

Marine Natural Products

Wu et al. (2010) discovered new compounds from the marine fungus Penicillium sp., utilizing Ethyl 2-(1H-pyrazol-1-yl)acetate as a base. Their work contributes to the field of marine natural products and their potential applications (Wu et al., 2010).

Catalysis in Polymerization

Matiwane, Obuah, and Darkwa (2020) explored pyrazolyl compounds, including derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate, as catalysts for the copolymerization of CO2 and cyclohexene oxide. Their findings contribute to the development of environmentally friendly catalysts in polymer production (Matiwane et al., 2020).

Safety and Hazards

The safety information for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate indicates that it is an irritant . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial potential, indicating interactions with microbial enzymes and proteins . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism may also influence its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential

Properties

IUPAC Name

ethyl 2-(4-formylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBQFVWQNYOKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705467
Record name Ethyl (4-formyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853807-83-7
Record name Ethyl (4-formyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1H-pyrazole-4-carbaldehyde (5.5 g) and ethyl bromoacetate (19.0 g) in dichloromethane (150 ml), was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 ml) at 0° C. The resulting mixture was stirred at room temperature for 30 minutes, and the reaction was stopped by addition of a saturated aqueous sodium chloride solution. The products were extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate. The solvent was evaporated in vacuo, and the residue was purified by chromatography on silica gel using a mixture of hexane and ethyl acetate (1:3) as the eluent to afford the title compound as a colourless oil (8.09 g, yield: 78%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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